![molecular formula C17H30N4O B2393854 N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide CAS No. 1436261-67-4](/img/structure/B2393854.png)
N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide
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Overview
Description
“N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide” is a chemical compound. The compound is part of the cycloalkanes family, which are cyclic hydrocarbons . Cycloalkanes are saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .
Synthesis Analysis
The synthesis of similar compounds, such as N-cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves stirring without solvent and/or heat . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
The chemical reactivity of similar compounds, such as N-cyanoacetamides, is well-documented . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
- Methods of Synthesis :
- Heterocycle Formation : These reactions yield five-, six-, seven-, and eight-membered rings, as well as fused ring systems .
Cyanoacetamide Derivatives in Heterocyclic Synthesis
Heterocyclic Synthesis via Cyanoacetohydrazides
Enantioselective Synthesis of Chiral Cyanamide Derivatives
Mechanism of Action
Target of action
Amides, such as “N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide”, can act as both an acid and a base . They are more strongly acidic than ammonia due to the electron withdrawing and resonance effects associated with the carbonyl group . This also reduces their basicity .
Mode of action
The interaction of amides with their targets often involves the formation or breaking of bonds with the nitrogen atom .
properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-2-20-10-12-21(13-11-20)9-8-17(22)19-16(14-18)15-6-4-3-5-7-15/h15-16H,2-13H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEDSRNDFVBQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC(C#N)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide |
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